Cas no 690222-00-5 (N-(2-fluorobenzyl)pentan-1-amine)
N-(2-fluorobenzyl)pentan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-氟-N-N-戊基苄基胺
- N-(2-fluorobenzyl)pentan-1-amine
- N-[(2-fluorophenyl)methyl]pentan-1-amine
- 2-Fluoro-N-n-pentylbenzylamine
- STK299329
- [(2-FLUOROPHENYL)METHYL](PENTYL)AMINE
- 1185429-72-4
- AB01333913-02
- MFCD04041509
- AKOS000231804
- EN300-167241
- 690222-00-5
- CS-0297612
- NCGC00341674-01
-
- MDL: MFCD04041509
- Inchi: 1S/C12H18FN/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8,14H,2-3,6,9-10H2,1H3
- InChI Key: ZAPWIPSINYZNQG-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1CNCCCCC
Computed Properties
- Exact Mass: 195.142327740g/mol
- Monoisotopic Mass: 195.142327740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 12
N-(2-fluorobenzyl)pentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-167241-0.05g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-167241-0.1g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-167241-0.25g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-167241-0.5g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-167241-1.0g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-167241-2.5g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-167241-5.0g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-167241-10.0g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 10g |
$3131.0 | 2023-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368282-1g |
n-(2-Fluorobenzyl)pentan-1-amine |
690222-00-5 | 95% | 1g |
¥5256.00 | 2024-05-03 |
N-(2-fluorobenzyl)pentan-1-amine Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on N-(2-fluorobenzyl)pentan-1-amine
Professional Introduction to N-(2-fluorobenzyl)pentan-1-amine (CAS No. 690222-00-5)
N-(2-fluorobenzyl)pentan-1-amine, a compound with the chemical formula C11H17FN, is a significant molecule in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS NO. 690222-00-5, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluorine atom at the 2-position of the benzyl group introduces a level of electronic and steric influence that makes this compound particularly intriguing for synthetic chemists and biologists alike.
The synthesis of N-(2-fluorobenzyl)pentan-1-amine involves a series of well-established organic reactions, including nucleophilic substitution and reduction processes. The fluorine substituent, in particular, plays a crucial role in modulating the reactivity and binding affinity of the molecule. This has led to its exploration as a key intermediate in the development of various therapeutic agents. Recent studies have highlighted its utility in the synthesis of small-molecule inhibitors targeting specific biological pathways.
In the realm of drug discovery, N-(2-fluorobenzyl)pentan-1-amine has been investigated for its potential as a precursor in the creation of novel pharmacophores. The combination of a fluorinated aromatic ring with an aliphatic amine chain offers a versatile scaffold for designing molecules with enhanced pharmacokinetic properties. For instance, fluorinated compounds are often known to exhibit improved metabolic stability and better cell membrane permeability, which are critical factors in drug efficacy.
One of the most compelling aspects of N-(2-fluorobenzyl)pentan-1-amine is its role in the development of targeted therapies. Researchers have leveraged its structural features to create molecules that interact selectively with biological targets, minimizing side effects and maximizing therapeutic outcomes. This approach aligns with the broader trend in pharmaceutical innovation towards precision medicine. The compound's ability to serve as a building block for more complex derivatives has made it a valuable asset in academic and industrial research laboratories.
The chemical properties of N-(2-fluorobenzyl)pentan-1-amine also make it an interesting candidate for studying fluorine's influence on molecular interactions. Fluorine atoms can significantly alter the electronic distribution within a molecule, affecting both its reactivity and its ability to bind to biological targets. This phenomenon has been well-documented in various fluorinated drugs, where the presence of fluorine has been shown to enhance binding affinity and reduce metabolic degradation. N-(2-fluorobenzyl)pentan-1-amine exemplifies these principles, offering researchers a platform to explore the nuances of fluorine chemistry.
Recent advancements in computational chemistry have further enhanced the utility of N-(2-fluorobenzyl)pentan-1-amine in drug design. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets before synthesizing it in the lab. This predictive capability has accelerated the drug discovery process significantly, reducing both time and cost associated with developing new therapeutics. The integration of computational methods with traditional synthetic approaches has positioned N-(2-fluorobenzyl)pentan-1-amine as a cornerstone in modern medicinal chemistry.
The versatility of N-(2-fluorobenzyl)pentan-1-amine extends beyond its role as an intermediate in drug synthesis. It has also been explored as a ligand in biochemical assays, where its ability to bind specific proteins or enzymes provides insights into cellular mechanisms. These studies contribute to our understanding of disease pathways and can inform the development of new diagnostic tools or therapeutic strategies. The compound's multifaceted applications underscore its importance in both fundamental research and applied science.
As our understanding of molecular interactions continues to evolve, so too does the significance of compounds like N-(2-fluorobenzyl)pentan-1-amine. The ongoing exploration of its structural features and functional applications promises to yield new insights into medicinal chemistry principles and potentially lead to breakthroughs in therapeutic development. The compound's unique combination of chemical properties makes it a valuable tool for researchers seeking to push the boundaries of pharmaceutical innovation.
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